Benzoicacid, 4-[[[5,7-bis(acetylamino)pyrido[3,4-b]pyrazin-3-yl]methyl]methylamino]-
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Overview
Description
Benzoicacid, 4-[[[5,7-bis(acetylamino)pyrido[3,4-b]pyrazin-3-yl]methyl]methylamino]- is a complex organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a pyrido[3,4-b]pyrazine core, which is further substituted with acetylamino groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoicacid, 4-[[[5,7-bis(acetylamino)pyrido[3,4-b]pyrazin-3-yl]methyl]methylamino]- typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Benzoicacid, 4-[[[5,7-bis(acetylamino)pyrido[3,4-b]pyrazin-3-yl]methyl]methylamino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The acetylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Benzoicacid, 4-[[[5,7-bis(acetylamino)pyrido[3,4-b]pyrazin-3-yl]methyl]methylamino]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzoicacid, 4-[[[5,7-bis(acetylamino)pyrido[3,4-b]pyrazin-3-yl]methyl]methylamino]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Benzoicacid derivatives: Compounds with similar benzoic acid moieties.
Pyrido[3,4-b]pyrazine derivatives: Compounds with similar pyrido[3,4-b]pyrazine cores.
Uniqueness
The uniqueness of Benzoicacid, 4-[[[5,7-bis(acetylamino)pyrido[3,4-b]pyrazin-3-yl]methyl]methylamino]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
30826-50-7 |
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Molecular Formula |
C20H20N6O4 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
4-[(5,7-diacetamidopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid |
InChI |
InChI=1S/C20H20N6O4/c1-11(27)22-17-8-16-18(19(25-17)23-12(2)28)24-14(9-21-16)10-26(3)15-6-4-13(5-7-15)20(29)30/h4-9H,10H2,1-3H3,(H,29,30)(H2,22,23,25,27,28) |
InChI Key |
SPHDTCRDTLFSTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=C2C(=C1)N=CC(=N2)CN(C)C3=CC=C(C=C3)C(=O)O)NC(=O)C |
Origin of Product |
United States |
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